molecular formula C22H23N5O2 B2369895 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone CAS No. 1219914-12-1

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2369895
CAS No.: 1219914-12-1
M. Wt: 389.459
InChI Key: ZSOSAQMDXRINSQ-UHFFFAOYSA-N
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Description

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
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Biological Activity

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H24N4OC_{20}H_{24}N_4O, and its molecular weight is approximately 336.43 g/mol.

PropertyValue
Molecular FormulaC20H24N4OC_{20}H_{24}N_4O
Molecular Weight336.43 g/mol
CAS NumberNot specified

Anticancer Activity

Several studies have reported the anticancer properties of oxadiazole derivatives, including those similar to the compound . For example, research indicates that compounds containing oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study conducted by Umesha et al. (2009) demonstrated that related oxadiazole derivatives inhibited the growth of cancer cells through apoptosis induction and cell cycle arrest. The study highlighted the potential of these compounds as therapeutic agents in oncology .

Antimicrobial Activity

The compound's structural components suggest possible antimicrobial properties. Oxadiazole derivatives have been noted for their effectiveness against a range of bacteria and fungi.

Research Findings:
In vitro studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a derivative of 1,2,4-oxadiazole was tested against Staphylococcus aureus and Escherichia coli, showing promising results .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of apoptotic pathways leading to cancer cell death.
  • Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer metabolism or microbial growth.
  • Receptor Modulation: Interaction with neurotransmitter receptors influencing neuropharmacological outcomes.

Properties

IUPAC Name

1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-20(14-16-4-2-1-3-5-16)27-12-10-26(11-13-27)19-9-8-18(15-23-19)21-24-22(29-25-21)17-6-7-17/h1-5,8-9,15,17H,6-7,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOSAQMDXRINSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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